molecular formula C7H13NO3S B143653 N-Formyl-DL-ethionine CAS No. 126872-00-2

N-Formyl-DL-ethionine

Cat. No. B143653
M. Wt: 191.25 g/mol
InChI Key: XARCKCMBMDYFMK-UHFFFAOYSA-N
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Description

N-Formyl-DL-ethionine is not directly studied in the provided papers; however, its related compounds, such as N-formylmethionine and its derivatives, have been extensively researched. N-formylmethionine is known to play a crucial role in the initiation of protein synthesis in bacteria, where it is the first amino acid incorporated into nascent polypeptide chains . It is also involved in the immune response as N-formylmethionine-containing peptides act as chemoattractants for leucocytes, guiding immune cells to sites of bacterial infection .

Synthesis Analysis

The synthesis of N-formylmethionine-related compounds involves the attachment of methionine to its specific transfer RNA (tRNA), followed by formylation to produce N-formyl-methionyl-tRNA, which is used during the initiation of bacterial protein synthesis . The formylation process is believed to involve formyl-tetrahydrofolic acid as the formyl donor .

Molecular Structure Analysis

The molecular structure of N-formylmethionine and its derivatives has been characterized through crystallography and spectroscopy. Studies have shown that N-formylmethionine-containing peptides can form parallel beta-sheet structures in crystals, with specific hydrogen bonding patterns involving the formyl group and the peptide backbone . These structural features are significant as they contribute to the biological activity of these peptides, such as their chemotactic properties .

Chemical Reactions Analysis

N-formylmethionine is involved in several biochemical reactions, particularly in the processing of nascent proteins. The formyl group of N-formylmethionine must be removed by deformylase enzymes before the methionine residue can be cleaved by methionine aminopeptidase during protein maturation . This sequential processing is essential for the proper functioning of proteins synthesized in bacteria.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-formylmethionine derivatives have been studied using various spectroscopic techniques. For instance, the spectroscopic characterization and nonlinear optical analysis of N-acetyl-DL-methionine, a related compound, have been performed using density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, NMR chemical shifts, electronic properties, and molecular electrostatic potential of the compound .

Scientific Research Applications

Impact on Epithelial Cells

N-Formyl-DL-ethionine has been studied for its effects on various cell types, particularly epithelial cells with active secretory functions. It has been used as an experimental agent to understand cellular functions and morphological changes. For instance, it was found to affect the exocrine cells of the exorbital lacrimal glands in rats (Benson, 1964).

Role in Protein Synthesis

The compound plays a role in the processing of the N termini of nascent polypeptide chains in bacterial protein synthesis. Specifically, it is involved in the removal of the formyl group before methionine can be cleaved by methionine aminopeptidase (Solbiati et al., 1999).

Inhibition of Algal Growth

Research has shown that DL-ethionine can selectively inhibit the growth of blue-green algae, making it a potential tool for controlling these organisms in various environments. It has been particularly noted for its ability to inhibit these algae in defined or semidefined media (Aaronson & Ardois, 1971).

Degradation of N-Formyl Peptides

N-Formyl peptides, derived from bacterial and mitochondrial proteins, serve as chemoattractants for mammalian phagocytic leukocytes. Enzymes capable of degrading N-formyl peptides have been isolated and characterized, indicating their protective role in the body (Nguyen & Pei, 2005).

Role in Enzymatic Reactions

N-Formyl-methionine plays a crucial role in various enzymatic processes, such as deformylation in bacterial translation. The genetic characterization of polypeptide deformylase, which removes the formyl group from N-terminal methionine, highlights its significance in eubacterial protein maturation (Mazel et al., 1994).

Safety And Hazards

When handling N-Formyl-DL-ethionine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers The relevant papers retrieved provide information about the potential roles of formyl peptide receptors (FPRs) in neuronal function and dysfunction , and the structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns . These papers could provide valuable insights for future research on N-Formyl-DL-ethionine.

properties

IUPAC Name

4-ethylsulfanyl-2-formamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCKCMBMDYFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559582
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-DL-ethionine

CAS RN

126872-00-2
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Johnson - 1963 - spiral.imperial.ac.uk
… This is because the reaction of the free amino group with the N-formyl-DL-ethionine-carbodiimide adduct (LI) i- intermolecular whereas the rearrangement of the adduct to the acylurea (…
Number of citations: 2 spiral.imperial.ac.uk

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